molecular formula C23H26N6O3 B2967535 N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1006819-90-4

N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2967535
CAS No.: 1006819-90-4
M. Wt: 434.5
InChI Key: CGKKGBQGOREFLI-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H26N6O3 and its molecular weight is 434.5. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, including compounds structurally related to N-(3-acetamidophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, have been studied for their ability to form coordination complexes with metals like Co(II) and Cu(II). These complexes exhibited significant antioxidant activity in vitro, indicating potential applications in fields requiring antioxidant properties (Chkirate et al., 2019).

Antimicrobial Properties

Pyrazole derivatives have also demonstrated notable in vitro antibacterial activity against various strains of bacteria, such as Staphylococcus aureus and Escherichia coli. This indicates potential applications in the development of new antimicrobial agents (Raju et al., 2016).

Analgesic and Anti-inflammatory Activities

Related compounds have been evaluated for their analgesic and anti-inflammatory activities. Some derivatives have shown significant activity comparable to standard drugs like pentazocine and aspirin, suggesting potential applications in pain management and inflammation treatment (Gopa et al., 2001).

Anticancer Activity

Studies have been conducted on quinazolinone derivatives for their antiproliferative activities against cancer cell lines. Some compounds showed strong inhibitory activities against specific cancer cell lines, indicating potential in cancer therapy (Liu et al., 2009).

Hemolytic Activity and Antimicrobial Evaluation

Other studies have examined the hemolytic activity and antimicrobial evaluation of related compounds, finding them active against selected microbial species. This suggests potential applications in developing new antimicrobial agents with reduced toxicity (Gul et al., 2017).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-14-11-15(2)29(27-14)23-26-20-10-5-4-9-19(20)22(32)28(23)13-21(31)25-18-8-6-7-17(12-18)24-16(3)30/h6-8,11-12H,4-5,9-10,13H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKKGBQGOREFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=CC(=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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